Sodium tetrathiocarbamate
Description
Structure
2D Structure
Properties
CAS No. |
7345-69-9 |
|---|---|
Molecular Formula |
CNa2S4 |
Molecular Weight |
186.3 g/mol |
IUPAC Name |
disodium;sulfidosulfanylmethanedithioate |
InChI |
InChI=1S/CH2S4.2Na/c2-1(3)5-4;;/h4H,(H,2,3);;/q;2*+1/p-2 |
InChI Key |
HZBLLTXMVMMHRJ-UHFFFAOYSA-L |
SMILES |
C(=S)([S-])S[S-].[Na+].[Na+] |
Canonical SMILES |
C(=S)([S-])S[S-].[Na+].[Na+] |
Other CAS No. |
7345-69-9 |
Synonyms |
sodium tetrathiocarbonate tetrathiocarbonic acid |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Mechanistic Studies of Sodium Tetrathiocarbamate
Elucidation of Reaction Pathways for Sodium Dithiocarbamate (B8719985) Synthesis
The formation of sodium dithiocarbamates is typically achieved through the reaction of a primary or secondary amine with carbon disulfide in the presence of a base, such as sodium hydroxide. wikipedia.orgwikipedia.org The fundamental reaction involves the nucleophilic addition of the amine to carbon disulfide. rsc.org
Kinetic and Thermodynamic Considerations in Sodium Dithiocarbamate Formation
The synthesis of sodium dithiocarbamate is a thermodynamically favorable process, characterized by a rapid and exothermic reaction. The core mechanism involves the nucleophilic attack of the lone pair of electrons on the nitrogen atom of a primary or secondary amine on the electrophilic carbon atom of carbon disulfide. rsc.org This initial step results in the formation of a zwitterionic intermediate, which then rearranges to form a dithiocarbamic acid. nih.gov
From a kinetic standpoint, the reaction rate is influenced by the nucleophilicity of the amine; aliphatic amines generally react more readily than aromatic amines due to higher basicity and electron density on the nitrogen atom. organic-chemistry.org The reaction is typically fast, and the subsequent deprotonation of the dithiocarbamic acid by a base like sodium hydroxide is a rapid acid-base reaction that drives the equilibrium toward the formation of the stable sodium dithiocarbamate salt. wikipedia.orgwikipedia.org Studies on the acid decomposition of dithiocarbamates provide insight into the stability and reactive species involved, with pH-rate profiles helping to determine the acid dissociation constants (pKa) of the dithiocarbamic acid intermediates. nih.govacs.org
Influence of Reaction Conditions on Sodium Dithiocarbamate Yield and Purity
The yield and purity of the resulting sodium dithiocarbamate are highly dependent on the meticulous control of several reaction parameters.
Temperature: The reaction is highly exothermic, and careful temperature control is crucial. Syntheses are often conducted in an ice bath at temperatures between 0 and 5°C to prevent side reactions and the thermal degradation of the dithiocarbamate product. nih.gov This low temperature helps ensure the precipitation of the solid product in high purity. nih.gov
Base: The presence of a strong base, typically sodium hydroxide, is essential to neutralize the dithiocarbamic acid formed in situ. wikipedia.orgwikipedia.org This deprotonation shifts the reaction equilibrium towards the product, maximizing the yield of the sodium salt. wikipedia.org
Solvent: The choice of solvent can impact the reaction. While sodium dithiocarbamate salts are soluble in water and polar organic solvents, the synthesis can be performed in various media. wikipedia.org Aqueous conditions are often employed as a green and efficient medium. researchgate.net The solvent choice can affect the solubility of reactants and the ease of product isolation. bham.ac.uk
Reactant Stoichiometry and Purity: The purity of the starting amine and carbon disulfide, as well as the cleanliness of the glassware, can affect the crystallization process and the purity of the final product. nih.gov While the order of reagent addition generally does not influence the final product, maintaining the correct stoichiometry is critical for achieving high yields. nih.gov
The table below summarizes the impact of various reaction conditions on the synthesis of dithiocarbamates.
| Parameter | Condition | Effect on Yield and Purity | Source |
| Temperature | Low (0-5 °C) | High yield, high purity; controls exothermic reaction | nih.gov |
| High | Potential for product degradation and side reactions | chalcogen.ro | |
| Base | Presence of NaOH | High yield; drives equilibrium to form the salt | wikipedia.orgwikipedia.org |
| Absence | Low yield; equilibrium favors dithiocarbamic acid | ||
| Solvent | Water | Green, efficient, often high yields | researchgate.net |
| Organic Solvents | Affects solubility and product isolation | wikipedia.org | |
| Solvent-free | High atom economy, simplified work-up, high yields | organic-chemistry.orgorganic-chemistry.org | |
| Amine Structure | Aliphatic | Generally higher reactivity and yields | organic-chemistry.org |
| Aromatic | Lower reactivity due to reduced nucleophilicity | organic-chemistry.org |
Green Chemistry Approaches to Sodium Dithiocarbamate Synthesis
In line with the principles of sustainable chemistry, significant efforts have been directed toward developing environmentally benign methods for dithiocarbamate synthesis. These approaches focus on minimizing waste, avoiding hazardous solvents, and improving energy efficiency.
Solvent-Free and Aqueous-Based Methodologies for Sodium Dithiocarbamate
A prominent green strategy is the development of one-pot, multi-component reactions that proceed under solvent-free conditions or in water. organic-chemistry.orgresearchgate.net Highly efficient syntheses of dithiocarbamates have been achieved by reacting an amine, carbon disulfide, and an alkyl halide or Michael acceptor without any solvent, often at room temperature. organic-chemistry.orgorganic-chemistry.orgorganic-chemistry.org These methods are characterized by high atom economy, mild reaction conditions, simple work-up procedures, and excellent yields. organic-chemistry.orgorganic-chemistry.org
Water has also been successfully employed as a green solvent and promoter for these reactions. researchgate.netresearchgate.net The use of water circumvents the need for toxic and volatile organic solvents. researchgate.net Furthermore, alternative green solvents such as deep eutectic solvents (DES) and polyethylene glycol (PEG) have been shown to promote the rapid and high-yield synthesis of dithiocarbamate derivatives. scispace.comrsc.org These solvents can often be recovered and recycled for subsequent reactions. scispace.com
Sustainable Catalysis in Sodium Dithiocarbamate Production
The development of sustainable catalytic systems offers another avenue for greening dithiocarbamate synthesis. While many modern methods are catalyst-free, certain transformations benefit from catalysis. organic-chemistry.orgorganic-chemistry.org Copper-based catalysts, for instance, have been used to mediate three-component coupling reactions to form a wide range of dithiocarbamates under mild conditions. organic-chemistry.orgresearchgate.net Research has also focused on developing heterogeneous catalysts, such as hydroxyapatite-supported copper nanoparticles, which can be easily recovered and reused, thereby reducing waste and cost. rsc.orgrsc.org The use of visible light as a green energy source has also enabled catalyst-free multicomponent reactions for the synthesis of S-aryl dithiocarbamates, minimizing chemical waste and metal residues. organic-chemistry.org
The table below highlights several green chemistry approaches for the synthesis of dithiocarbamate derivatives.
| Methodology | Key Features | Catalyst/Solvent | Typical Yields | Source |
| One-Pot Reaction | Mild conditions, high atom economy | Solvent-Free | High to excellent | organic-chemistry.orgorganic-chemistry.org |
| Aqueous Synthesis | Environmentally benign, simple procedure | Water | Excellent | researchgate.netresearchgate.net |
| Green Solvents | Recyclable media, short reaction times | Deep Eutectic Solvents (DES), Polyethylene Glycol (PEG) | High | scispace.comrsc.org |
| Copper Catalysis | Wide substrate scope, mild conditions | CuI, CuCl₂ | Good to very good | organic-chemistry.orgresearchgate.net |
| Photocatalysis | Transition-metal-free, green energy source | Visible Light | Good | organic-chemistry.org |
Derivatization and Functionalization Strategies for Sodium Dithiocarbamate
Sodium dithiocarbamates are valuable intermediates due to the nucleophilic nature of the dithiocarbamate anion and its ability to act as a strong chelating ligand for metal ions. wikipedia.orgnih.gov These properties allow for a wide array of derivatization and functionalization strategies.
A primary derivatization pathway is S-alkylation or S-arylation . The sulfur atoms of the dithiocarbamate anion readily act as nucleophiles, reacting with electrophiles such as alkyl halides to form stable dithiocarbamate esters. wikipedia.org This reaction is fundamental to creating a diverse library of functionalized molecules. johnshopkins.edunih.gov Advanced methods for S-alkylation include using alcohols as alkylating agents via a hydrogen borrowing strategy catalyzed by reusable copper nanoparticles. rsc.orgresearchgate.net
Another key reaction is the oxidation of the dithiocarbamate anion. This process, often using a mild oxidizing agent like iodine, leads to the formation of a disulfide-linked dimer known as a thiuram disulfide. wikipedia.orgwikipedia.org Thiuram disulfides are important compounds, notably used as accelerators in the vulcanization of rubber. researchgate.net
Dithiocarbamates are also widely used as chelating ligands in coordination chemistry. They react with a vast range of transition metal salts to form stable metal dithiocarbamate complexes, where the ligand typically binds to the metal center in a bidentate fashion through the two sulfur atoms. wikipedia.orgwikipedia.org These complexes have applications in areas such as materials synthesis and catalysis. chalcogen.romdpi.com
Finally, the dithiocarbamate group can be employed in more complex organic transformations , including radical-mediated reactions. They can serve as precursors to generate carbamoyl radicals, which can then participate in cyclization reactions to build complex molecular architectures such as lactams. researchgate.netresearchgate.net
Synthesis of Metal-Thiocarbamate Complexes from Sodium Dithiocarbamate Precursors
The most prevalent and straightforward methodology for the preparation of metal dithiocarbamate complexes is the salt metathesis reaction. This method involves the reaction of an aqueous or alcoholic solution of a metal salt with a solution of a sodium dithiocarbamate salt. The reaction is typically rapid, often resulting in the precipitation of the highly stable and colored metal dithiocarbamate complex.
This synthetic approach is broadly applicable to a wide range of transition metals. Homoleptic complexes, where the metal is coordinated exclusively by dithiocarbamate ligands, are common, often having the general formula M(R₂dtc)ₙ. The stoichiometry of the reaction is adjusted based on the oxidation state of the metal ion. For instance, divalent metal ions like Nickel(II) react with two equivalents of the sodium dithiocarbamate ligand, while trivalent metals like Gold(III) or Ruthenium(III) may react with multiple equivalents to form complexes.
The general reaction is as follows:
MClₙ + n NaS₂CNR₂ → M(S₂CNR₂)ₙ + n NaCl
Detailed research has demonstrated the synthesis of numerous metal dithiocarbamate complexes using this precursor method. For example, the reaction of Nickel(II) chloride with two equivalents of sodium dimethyldithiocarbamate yields the square planar complex bis(dimethyldithiocarbamato)nickel(II). Similarly, auric chloride can be reacted with a sodium salt of a dithiocarbamate ligand to produce the corresponding gold complex.
The choice of the amine precursor allows for fine-tuning of the electronic and steric properties of the resulting metal complex. A wide variety of secondary amines, such as dimethylamine, diethylamine, and pyrrolidine, are commonly used to generate the corresponding dithiocarbamate ligands.
| Metal Salt Precursor | Sodium Dithiocarbamate Precursor | Resulting Metal Complex | General Reaction Conditions |
|---|---|---|---|
| Nickel(II) Chloride (NiCl₂) | Sodium Dimethyldithiocarbamate (NaS₂CN(CH₃)₂) | Bis(dimethyldithiocarbamato)nickel(II) (Ni(S₂CN(CH₃)₂)₂) | Aqueous or alcoholic solution, room temperature. |
| Auric Chloride (AuCl₃) | Sodium 4-Amino antipyrine dithiocarbamate | [Au(AADTC)₂]Cl₂ (AADTC = 4-Amino antipyrine dithiocarbamate) | Aqueous solution, stirred at room temperature for 2 hours. |
| Ruthenium(III) Chloride (RuCl₃) | Sodium dithiocarbamate salt (NaS₂CNR₂) | [Ru(Rdtc)₂Cl₂] (Rdtc = dithiocarbamate) | Ethanol solvent, with NaOH. |
| Various Metal Chlorides (Cr(III), Mn(II), Fe(III), Co(II), Cu(II), Cd(II)) | Sodium Diphenylamine Dithiocarbamate | Corresponding M(diphenylamine-dtc)ₙ complexes | Reaction in a 1:2 metal-to-ligand molar ratio. |
Ligand Exchange Reactions Involving Dithiocarbamate
Ligand exchange, or substitution, reactions are fundamental to the reactivity of coordination complexes. In the context of dithiocarbamate chemistry, these reactions can involve the replacement of a dithiocarbamate ligand by another ligand or, conversely, the substitution of other ligands by an incoming dithiocarbamate.
Mechanistic studies on metal exchange reactions, which represent a form of ligand transfer, have been conducted between various divalent metal ions and their dithiocarbamate complexes. Research in dimethyl sulfoxide has identified two primary pathways for this ligand transfer:
Dissociative Pathway : This mechanism involves the initial dissociation of a dithiocarbamate ligand from the metal complex. The freed ligand is then able to coordinate to a different metal ion present in the solution.
Direct Electrophilic Attack : In this pathway, a free metal ion directly attacks the coordinated dithiocarbamate complex, forming a binuclear intermediate. This intermediate then breaks down, resulting in the transfer of the ligand.
The predominant pathway is influenced by several factors, including the stability of the original dithiocarbamate complex and the electrophilic character and substitution lability of the metal ions involved.
The robust nature of the metal-sulfur bonds in many dithiocarbamate complexes can make ligand exchange kinetically slow. For instance, low-spin d⁶ cobalt(III) tris(dithiocarbamate) complexes exhibit high crystal field stabilization energy, which results in slow ligand exchange rates. This kinetic inertness allows for the isolation and study of mixed-ligand complexes.
Dithiocarbamates have also been utilized in ligand exchange chromatography. In this application, a dithiocarbamate is immobilized on a solid support, such as silica. This stationary phase can then selectively chelate metal ions from a solution, effectively exchanging them for other ions or solvent molecules, which is useful for the separation and determination of heavy metals.
| Chemical Compound Name | Chemical Formula |
|---|---|
| Sodium Dithiocarbamate | R₂NCS₂Na |
| Carbon Disulfide | CS₂ |
| Sodium Hydroxide | NaOH |
| Nickel(II) Chloride | NiCl₂ |
| Sodium Dimethyldithiocarbamate | (CH₃)₂NCS₂Na |
| Bis(dimethyldithiocarbamato)nickel(II) | Ni(S₂CN(CH₃)₂)₂ |
| Sodium Chloride | NaCl |
| Auric Chloride | AuCl₃ |
| Ruthenium(III) Chloride | RuCl₃ |
| Dimethyl Sulfoxide | (CH₃)₂SO |
| Cobalt(III) tris(dithiocarbamate) | Co(S₂CNR₂)₃ |
Theoretical and Computational Investigations of Sodium Tetrathiocarbamate
Quantum Chemical Studies on Electronic Structure and Bonding in Sodium Tetrathiocarbamate
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. rsc.org These methods, rooted in quantum mechanics, can elucidate electron distribution, bond characteristics, and molecular orbital interactions, which collectively govern the chemical behavior of this compound. rsc.orgresearchgate.net
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of many-body systems like this compound. wikipedia.orgaps.org This method is favored for its balance of computational cost and accuracy. wikipedia.org DFT calculations can be employed to determine the optimized geometry, vibrational frequencies, and electronic properties of the tetrathiocarbamate anion and its sodium salt.
DFT studies would focus on the electron density distribution to understand the nature of the bonding within the tetrathiocarbamate ligand, particularly the C-N and C-S bonds, which are critical to its chemical character. rsc.org The theory allows for the calculation of various molecular properties that are crucial for understanding the compound's reactivity. researchgate.net
| Property | Calculated Value | Significance for this compound |
| Binding Energy (kJ/mol) | -500 to -700 | Indicates the stability of the sodium salt complex. researchgate.net |
| Dipole Moment (Debye) | 3.0 - 5.0 | Reflects the overall polarity of the molecule, influencing solubility and intermolecular interactions. |
| HOMO-LUMO Gap (eV) | 3.5 - 4.5 | A key indicator of chemical reactivity and the energy required for electronic excitation. researchgate.net |
| Natural Bond Orbital (NBO) Charges | Na: +0.9, S: -0.4, N: -0.5 | Reveals the charge distribution and the ionic/covalent nature of the bonds. |
This table is illustrative and based on typical values for similar dithiocarbamate (B8719985) systems. Specific experimental or higher-level computational data for this compound is required for definitive values.
Ab initio methods are quantum chemical calculations based on first principles, without the inclusion of empirical parameters. dntb.gov.ua These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), provide a rigorous framework for studying the electronic structure of molecules. wustl.edu For this compound, ab initio calculations can offer a detailed picture of the molecular orbitals (MOs), including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The analysis of HOMO and LUMO is critical for understanding the molecule's reactivity. The HOMO energy is related to the electron-donating ability, while the LUMO energy indicates the electron-accepting ability. The distribution of these frontier orbitals across the tetrathiocarbamate anion would pinpoint the likely sites for electrophilic and nucleophilic attack.
Reactivity descriptors, derived from the energies of the frontier orbitals, provide quantitative measures of chemical reactivity.
| Reactivity Descriptor | Formula | Significance for this compound |
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |
| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance to change in electron distribution. |
| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the power of an atom or group to attract electrons. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | Quantifies the electrophilic character of the molecule. |
This table presents the definitions and significance of key reactivity descriptors that can be calculated using ab initio methods.
Molecular Dynamics and Monte Carlo Simulations of this compound Systems
While quantum chemical methods are excellent for single molecules or small clusters, Molecular Dynamics (MD) and Monte Carlo (MC) simulations are employed to study the behavior of larger systems, such as solutions and aggregates, over time. cern.chdiva-portal.org
The behavior of this compound in solution is crucial for many of its potential applications. MD simulations can model the interactions between the solute and solvent molecules, providing insights into the solvation structure and dynamics. computabio.comcresset-group.com By simulating the movement of all atoms in the system, one can observe how solvent molecules arrange themselves around the sodium cation and the tetrathiocarbamate anion.
Different water models (e.g., TIP3P, SPC/E) can be used in the simulations to understand how the choice of solvent representation affects the results. acs.org The simulations would reveal the radial distribution functions (RDFs) between the ions and solvent atoms, indicating the average distances and coordination numbers in the solvation shells. The dynamics of solvation, such as the residence time of solvent molecules in the first solvation shell, can also be determined. computabio.com
Dithiocarbamates are known to form self-assembled monolayers (SAMs) on metal surfaces and can participate in various intermolecular interactions. rsc.orgresearchgate.net MD and MC simulations are powerful tools to investigate the forces driving these processes. proceedings.science These simulations can help in understanding how individual this compound units interact with each other and with other components in a mixture.
The potential for self-assembly into larger aggregates in solution can be explored by analyzing the simulation trajectories for the formation of clusters and their stability. The simulations would rely on force fields that accurately describe the intermolecular forces, including van der Waals and electrostatic interactions. The study of such interactions is crucial for predicting the material properties of this compound in the solid state or in concentrated solutions.
Computational Prediction of Reaction Mechanisms and Catalytic Cycles Involving this compound
Computational chemistry can be used to predict the pathways of chemical reactions, including the structures of transition states and the associated energy barriers. This is particularly useful for understanding the mechanisms of reactions where experimental studies are challenging. For this compound, this could involve modeling its decomposition pathways or its reactions with other chemical species.
By mapping the potential energy surface of a reaction, computational methods can identify the most likely reaction coordinates and the intermediates involved. This information is vital for designing new synthetic routes or for understanding the role of this compound in catalytic processes. For instance, if tetrathiocarbamates are involved in a catalytic cycle, computational studies can help to elucidate the structure and energetics of each step in the cycle.
Transition State Characterization for this compound Decomposition Pathways
Information regarding the theoretical characterization of transition states for the decomposition of this compound is not available in the reviewed literature. This type of analysis is crucial for understanding the kinetic stability of the compound and the specific pathways through which it breaks down. It typically involves locating the saddle points on the potential energy surface that correspond to the highest energy barrier along a reaction coordinate. scribd.com While the decomposition of related compounds like dithiocarbamates has been studied thermally, specific computational details on the transition states are not provided.
Energetic Landscape Mapping for this compound-Mediated Transformations
There is no available research that maps the energetic landscape for transformations mediated by this compound. Such a map would provide a comprehensive view of the thermodynamics and kinetics of reactions where this compound acts as a reagent or intermediate. This would include the relative energies of reactants, products, intermediates, and transition states for various reaction pathways. While the compound is known to be used in certain synthetic and biological applications, the detailed energetic profiles of these reactions have not been computationally elucidated in published studies. chemicalpapers.comresearchgate.net
Advanced Spectroscopic and Analytical Methodologies for Sodium Tetrathiocarbamate Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Sodium Tetrathiocarbamate and its Adducts
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for providing detailed information about molecular structure and dynamics. iaea.org For a simple inorganic salt like this compound, which lacks protons, the focus shifts to other NMR-active nuclei and specialized techniques.
Multi-Dimensional NMR Techniques Applied to this compound
One-dimensional NMR spectra can become crowded and difficult to interpret, especially for complex molecules. Multi-dimensional NMR experiments solve this by resolving peaks across more than one frequency domain, providing deeper insights into molecular connectivity and spatial relationships. iaea.org While this compound itself (Na₂CS₄) is unsuitable for proton-based multi-dimensional NMR due to the absence of hydrogen, its adducts—formed through reactions with other molecules—are ideal candidates for such analyses.
Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for the structural elucidation of these adducts. usask.ca
COSY: This homonuclear correlation experiment would be used to identify spin-spin couplings between protons within an adduct's organic moiety, establishing the proton connectivity network.
HSQC: This technique correlates protons with directly attached heteronuclei, such as ¹³C. It would be instrumental in assigning carbon atoms in the adduct that are bonded to hydrogen.
HMBC: By revealing correlations between protons and carbons over two or three bonds, HMBC would be critical for piecing together the complete molecular framework of a this compound adduct, connecting fragments that are not directly bonded.
The application of these techniques would allow for the unambiguous determination of the structure of new compounds formed from the reaction of this compound.
Solid-State NMR Characterization of this compound Materials
Solid-state NMR (ssNMR) is essential for characterizing materials in their native, solid form. nih.gov This is particularly relevant for ionic compounds like this compound. Since the molecule is often tumbling rapidly in solution, which averages out anisotropic interactions, ssNMR provides a unique window into the structural details of the solid material. Techniques like Magic Angle Spinning (MAS) are employed to reduce line broadening and enhance spectral resolution. acs.org
For this compound and its analogues like potassium trithiocarbonate (B1256668) (K₂CS₃), ¹³C NMR is the most informative technique. nih.govacs.org Due to the absence of protons in the parent compound, ¹³C spectra are acquired using Bloch decay methods rather than relying on cross-polarization from protons. acs.org Research on analogous thiocarbonates shows that replacing an oxygen atom with a sulfur atom leads to a significant downfield shift (a higher chemical shift value) for the central carbon atom. acs.orgnih.gov This is attributed to the paramagnetic contribution to the chemical shielding constant. nih.gov
| Compound (Potassium Salts) | 13C Chemical Shift (δ) in Solid State (ppm) |
|---|---|
| Potassium Carbonate (K₂CO₃) | 167.7 |
| Potassium Trithiocarbonate (K₂CS₃) | 223.3 |
Table 1. Illustrative 13C solid-state NMR chemical shifts for potassium carbonate and its thio-analogue, demonstrating the significant downfield shift upon substitution of oxygen with sulfur. Data is based on reported values for analogous compounds. nih.gov
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis in this compound
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly effective for identifying the functional groups present in a compound, as different bonds vibrate at characteristic frequencies. researchgate.net For this compound, these methods are key to identifying the C=S and S-S bonds that define its structure.
Attenuated Total Reflectance (ATR-FTIR) Applications for this compound
ATR-FTIR is a widely used sampling technique that simplifies the analysis of solid and liquid samples by requiring minimal to no sample preparation. nih.govresearchgate.net The sample is placed in direct contact with an internal reflection element (IRE), typically a diamond crystal. An infrared beam passes through the crystal and creates an evanescent wave that penetrates a few microns into the sample, where absorption occurs. nih.gov
This method is ideally suited for the analysis of this compound powder. It allows for rapid and reproducible measurement of the compound in its native solid state. The resulting spectrum would provide a characteristic fingerprint, with key absorption bands corresponding to the vibrations of its chemical bonds. For instance, the C=S stretching vibration is a key feature in the spectra of thiocarbonyl compounds. By monitoring shifts in these bands, ATR-FTIR can also be used to study drug-polymer interactions or transformations between crystalline and amorphous forms when the compound is formulated with other materials. nih.gov
| Functional Group | Expected Vibrational Mode | Approximate Wavenumber (cm-1) |
|---|---|---|
| C=S (Thiocarbonyl) | Stretching | 1050 - 1250 |
| C-S | Stretching | 600 - 800 |
| S-S (Disulfide) | Stretching | 400 - 550 |
Table 2. Expected characteristic infrared absorption bands for the functional groups present in this compound. These ranges are illustrative and can vary based on the specific molecular environment.
Surface-Enhanced Raman Scattering (SERS) Studies of this compound Interactions
Raman spectroscopy provides complementary information to FTIR. A significant challenge with conventional Raman is the inherently weak signal. Surface-Enhanced Raman Scattering (SERS) overcomes this limitation by dramatically amplifying the Raman signal, sometimes by factors of 10⁷ to 10¹⁵, for molecules adsorbed onto nanostructured metal surfaces, typically gold or silver. mdpi.com
SERS is particularly powerful for studying sulfur-containing compounds due to the strong affinity of sulfur for these noble metal surfaces. nih.govnih.gov It is expected that this compound would bind strongly to a gold or silver SERS substrate through one or more of its sulfur atoms. This interaction would lead to a massive enhancement of its Raman signal, allowing for ultra-sensitive detection and detailed structural analysis of the molecule's interaction with the surface. The SERS spectrum would reveal which vibrational modes are most enhanced, providing insight into the molecule's orientation on the metal surface. nih.gov For example, enhancement of the S-S and C-S stretching modes would confirm the interaction occurs via the sulfur atoms.
Mass Spectrometry Techniques for Identification and Quantification of this compound
Electrospray Ionization Mass Spectrometry (ESI-MS) of this compound Complexes
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for analyzing thermally labile and non-volatile compounds, such as metal-organic complexes, directly from solution. wikipedia.orgresearchgate.net The technique transfers ions from solution to the gas phase with minimal fragmentation, allowing for the accurate determination of the molecular weights of intact complexes and providing insights into their stoichiometry and the metal's oxidation state. researchgate.netnih.govnih.gov
In the context of dithiocarbamate (B8719985) research, ESI-MS is a vital tool for characterizing complexes in solution. For example, in the study of manganese diethyldithiocarbamate (B1195824), ESI-MS was used to identify the tris-substituted Mn(III) complex, MnL₃, by detecting its molecular ion [M]⁺ at the expected mass-to-charge ratio (m/z). nih.gov The technique is also powerful for analyzing complex mixtures. ESI-MS has been used to identify an extensive series of cationic silver heterometallic dithiocarbamate complexes in solution, which would be difficult to characterize by other means. acs.org
The analysis of N,N-diethyldithiocarbamate complexes with various metals demonstrates the ability of ESI-MS to probe the species present under different conditions. For instance, the protonated cobalt(III) complex was observed at m/z 504, while the nickel(II) complex radical cation [⁵⁸NiIIL₂]•⁺ was detected at m/z 354. researchgate.net
Table 2: Examples of Dithiocarbamate Complex Ions Identified by ESI-MS
| Complex/Ligand System | Observed Ion | Assigned Species | Source |
| Manganese(II) + Diethyldithiocarbamate | m/z 499.40 | [Mn(S₂CNEt₂)₃]⁺ | nih.gov |
| Cobalt(II) + Diethyldithiocarbamate | m/z 504 | [Co(S₂CNEt₂)₃ + H]⁺ | researchgate.net |
| Nickel(II) + Diethyldithiocarbamate | m/z 354 | [Ni(S₂CNEt₂)₂]•⁺ | researchgate.net |
| Copper(II) + Diethyldithiocarbamate | m/z 359 | [Cu(S₂CNEt₂)₂]•⁺ | researchgate.net |
| Copper + Diaryl-dithiocarbamate | m/z 751.04 | [Cu(S₂CN(dinaphthyl)₂)₂]⁺ | rsc.org |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives of this compound
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. thermofisher.com However, this compound, being an ionic salt, is non-volatile and cannot be analyzed directly. Therefore, chemical derivatization is required to convert it into a volatile species suitable for GC-MS analysis. encyclopedia.pubnih.govtandfonline.com
Two primary derivatization strategies are employed for dithiocarbamates:
Acid Hydrolysis to Carbon Disulfide (CS₂): This is a common but non-specific method where dithiocarbamates are degraded under hot acidic conditions (e.g., using SnCl₂/HCl) to produce carbon disulfide (CS₂). thermofisher.com The volatile CS₂ is then purged from the sample, trapped in a solvent like iso-octane, and quantified by GC-MS. thermofisher.com This is considered a "sum method" because it measures the total dithiocarbamate content without distinguishing between different types (e.g., ziram, maneb). thermofisher.comnih.gov The mass spectrometer is typically set to monitor the characteristic ions of CS₂, such as m/z 76 and 78. thermofisher.com
Alkylation: To analyze specific dithiocarbamate compounds, a derivatization that preserves the core structure is necessary. A widely used method is methylation, where the dithiocarbamate is reacted with an alkylating agent like methyl iodide. nih.govjst.go.jp This reaction converts the anionic dithiocarbamate into its more volatile methyl ester derivative. nih.govtandfonline.com The sample is typically first extracted into an alkaline solution containing a stabilizing agent like EDTA before the derivatization is performed. tandfonline.comjst.go.jp This approach allows for the chromatographic separation and individual identification of different dithiocarbamates, such as dimethyldithiocarbamates and ethylenebisdithiocarbamates. nih.gov
Table 3: Common Derivatization Reactions for GC-MS Analysis of Dithiocarbamates
| Derivatization Method | Reagent(s) | Analyte Detected | Purpose | Source |
| Acid Hydrolysis | SnCl₂ / HCl | Carbon Disulfide (CS₂) | Total dithiocarbamate quantification | thermofisher.comnih.gov |
| Methylation | Methyl Iodide (CH₃I) | Methyl esters of dithiocarbamates | Specific analysis of individual dithiocarbamates | nih.govtandfonline.comjst.go.jp |
Electrochemical Techniques for Redox Behavior and Sensing of this compound
Cyclic Voltammetry and Chronoamperometry Studies of this compound
Cyclic Voltammetry (CV)
Cyclic voltammetry is a versatile electrochemical technique used to study the redox properties of a species in solution. nih.govelectrochemsci.org It involves scanning the potential of a working electrode linearly with time and measuring the resulting current. The resulting plot of current versus potential, a cyclic voltammogram, provides information on the redox potentials and electrochemical reversibility of the analyte. electrochemsci.org
For dithiocarbamate compounds, CV is extensively used to investigate the redox processes centered on the metal ion in their complexes. electrochemsci.orgcornell.edu For example, studies on manganese(II) dithiocarbamate complexes show two distinct redox couples, which are assigned to the sequential single-electron transfers of the Mn(II)/Mn(III) and Mn(III)/Mn(IV) processes. electrochemsci.orgresearchgate.net The separation between the anodic (oxidation) and cathodic (reduction) peak potentials (ΔEp) gives an indication of the reversibility of the electron transfer process. Plotting the peak current against the square root of the scan rate can determine whether the process is diffusion-controlled. electrochemsci.org The technique is also valuable for understanding reaction mechanisms, such as the electrochemical behavior of copper(II)-dithiocarbamate reactions. zenodo.org
Table 4: Illustrative Redox Potential Data for Metal-Dithiocarbamate Complexes from CV
| Complex | Redox Couple | Anodic Peak (Epa, V) | Cathodic Peak (Epc, V) | Medium | Source |
| Mn(II)-dithiocarbamate | Mn(II)/Mn(III) | 0.09 | -0.01 | CH₂Cl₂ | electrochemsci.org |
| Mn(II)-dithiocarbamate | Mn(III)/Mn(IV) | 0.54 | 0.44 | CH₂Cl₂ | electrochemsci.org |
| Co(II)-dithiocarbamate | Co(II)/Co(III) | 0.63 | 0.52 | CH₂Cl₂ | electrochemsci.org |
| Ni(II)-glydtc-PPh₃-NCS | Ni(II)/Ni(III) | 0.94 | 0.81 | CH₃CN | cornell.edu |
Chronoamperometry
Chronoamperometry is an electrochemical technique where a potential step is applied to the working electrode, and the resulting current is monitored as a function of time. publish.csiro.auchempap.org This method is particularly useful for studying the kinetics of chemical reactions coupled to electron transfer and for determining the number of electrons involved in an electrochemical process. publish.csiro.au
In the study of gold(III) dithiocarbamates, chronoamperometry was used to investigate the reduction mechanism. publish.csiro.au By analyzing the current-time transients at different time scales, researchers could distinguish between a two-electron reduction at short times and a process approaching a three-electron reduction at longer times. This indicated that the initial reduction product was unstable and underwent a subsequent chemical reaction (dissociation). publish.csiro.au In other studies, chronoamperometry has been used to determine the surface area of electrodes and is recommended as a general analytical method for dithiocarbamates, as the controlled electrolysis time can prevent interferences caused by the formation of insoluble films on the electrode surface. chempap.orgpublish.csiro.au
Development of Electrochemical Sensors for this compound Detection
The detection of dithiocarbamates, a class of compounds that includes this compound, has been a significant area of research in electrochemical sensor development. mdpi.com These compounds possess multiple electroactive sites, particularly thiol groups, which facilitates their detection using electrochemical methods. mdpi.comresearchgate.net Electrochemical sensors offer several advantages, including high sensitivity, rapid analysis, and cost-effectiveness, making them a promising tool for analytical applications. nih.govmdpi.com The development of these sensors has explored various techniques, including voltammetry, amperometry, and potentiometry, often enhanced by the use of chemically modified electrodes to improve sensitivity and selectivity. nih.govmdpi.com
Voltammetric Sensors
Voltammetric methods, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are widely used for the detection of dithiocarbamates. uc.ptabechem.com These techniques involve applying a varying potential to an electrode and measuring the resulting current, which is proportional to the concentration of the analyte. The electroactivity of the thiol groups in dithiocarbamates allows for their direct oxidation or reduction at the electrode surface. mdpi.com
The modification of working electrodes has been a key strategy to enhance the performance of voltammetric sensors. Glassy carbon electrodes (GCEs) are commonly used as a base material, which can then be modified with various nanomaterials. abechem.com For instance, a composite of gold nanoparticles (AuNPs) and reduced graphene oxide (rGO) has been used to modify a GCE for the determination of ziram, a type of dithiocarbamate. researchgate.net Similarly, screen-printed carbon electrodes (SPCEs) modified with graphene oxide and gold nanoparticles have been developed for the detection of carbofuran, demonstrating the versatility of these nanomaterials in sensor fabrication. nih.gov The use of such modifiers increases the active surface area of the electrode and enhances electron transfer kinetics, leading to improved sensitivity and lower detection limits. nih.gov
Amperometric Sensors
Amperometric sensors operate by applying a constant potential and measuring the current produced by the oxidation or reduction of the analyte. This method is generally more sensitive than voltammetry and provides a signal directly proportional to the analyte's concentration. edpsciences.org Amperometric biosensors, in particular, have shown great promise for the detection of dithiocarbamates. These sensors often utilize enzymes that are inhibited by dithiocarbamates. edpsciences.org
For example, an amperometric biosensor for ethylenethiourea, a metabolite of dithiocarbamates, was developed by coupling aldehyde dehydrogenase (AlDH) with diaphorase, with detection based on the oxidation of hexacyanoferrate (II). edpsciences.org Another approach involves the use of tyrosinase, an enzyme that is also inhibited by dithiocarbamates. mdpi.com A biosensor using tyrosinase immobilized on a polypyrrole membrane has been used to detect diethyldithiocarbamate. edpsciences.org The inhibition of the enzyme by the dithiocarbamate results in a measurable decrease in the amperometric signal, which can be correlated to the concentration of the analyte.
Potentiometric Sensors
Potentiometric sensors measure the potential difference between a working electrode and a reference electrode under zero-current conditions. taylorandfrancis.com The potential of the working electrode is related to the concentration of the target ion in the solution. Ion-selective electrodes (ISEs) are a common type of potentiometric sensor. mdpi.com While specific potentiometric sensors for this compound are not extensively documented, the principles of ISEs could be applied. For instance, a potentiometric sensor for sodium ions has been developed using a screen-printed electrode based on a sodium ionophore. metrohm-dropsens.com Such sensors are designed to be selective for a particular ion. mdpi.com
The development of potentiometric sensors for dithiocarbamate anions could involve the use of a heterogenous solid membrane, for example, one containing AgTMDTC (silver tetramethylene-dithiocarbamate), Ag2S, and graphite. researchgate.net The performance of such electrodes would depend on the selective interaction of the membrane with the dithiocarbamate ions.
Performance of Dithiocarbamate Electrochemical Sensors
The performance of various electrochemical sensors for the detection of dithiocarbamates is summarized in the table below. These findings from research on related dithiocarbamate compounds provide a valuable reference for the potential development of sensors specifically for this compound.
| Sensor Type | Electrode Modification | Analyte | Detection Limit | Linear Range | Reference |
| Voltammetric | Gold Nanoparticles/Reduced Graphene Oxide on GCE | Ziram | 0.002 ppm | 2.49 x 10⁻⁸ M - 5.66 x 10⁻⁷ M | mdpi.com |
| Voltammetric | Graphene Oxide/Gold Nanoparticles on SPCE | Carbofuran | 0.22 µM | 1-250 µM | nih.gov |
| Amperometric (Biosensor) | Aldehyde Dehydrogenase/Diaphorase | Maneb | 1.5 ppb | Not Specified | edpsciences.org |
| Potentiometric | Bromazepam-phosphotungstate membrane | Bromazepam | 1 x 10⁻⁶ M | 1 x 10⁻⁶ M - 1 x 10⁻³ M | mdpi.com |
| Potentiometric | Bromazepam-tetraphenyl borate (B1201080) membrane | Bromazepam | 1 x 10⁻⁶ M | 1 x 10⁻⁶ M - 1 x 10⁻³ M | mdpi.com |
Reactivity, Kinetics, and Mechanistic Studies of Sodium Tetrathiocarbamate Transformations
Degradation Pathways and Stability Studies of Sodium Tetrathiocarbamate
Sodium tetrathiocarbonate is a relatively unstable compound, particularly in aqueous environments where it undergoes rapid degradation through several pathways. regulations.gov Its stability is highly dependent on conditions such as pH, concentration, and exposure to light. regulations.govregulations.gov
Hydrolysis and Solvolysis Kinetics of this compound
The primary degradation pathway for sodium tetrathiocarbonate in soil and water is hydrolysis. regulations.gov Upon contact with water, particularly with dilution or under acidic conditions, the tetrathiocarbonate anion (CS₄²⁻) readily dissociates to produce its constituent components: carbon disulfide (CS₂), hydrogen sulfide (B99878) (H₂S), elemental sulfur, and sodium hydroxide. regulations.gov Carbon disulfide is the main biologically active product responsible for the compound's fumigant properties. regulations.govgovinfo.gov
The kinetics of this hydrolysis are strongly pH-dependent. The reaction is rapid at a pH below 9, with a reported half-life of less than two hours. regulations.gov As conditions become more acidic, the rate of hydrolysis increases significantly. At low concentrations and acidic pH, the degradation is essentially instantaneous. regulations.gov Conversely, in more alkaline conditions (pH > 8), the compound is more stable, with hydrolysis half-lives ranging from approximately 3 to 25 hours. regulations.gov Dilution of sodium tetrathiocarbonate solutions also accelerates the rate of hydrolysis. regulations.gov
| pH | Initial Concentration (mg/L) | Half-Life | Source |
|---|---|---|---|
| 5 | 500 | 66 minutes | regulations.gov |
| >8 | Not Specified | ~3 - 25 hours | regulations.gov |
| 10 | 10,000 | 25 hours | regulations.gov |
| <9 | Not Specified | <2 hours | regulations.gov |
Photochemical and Radiolytic Decomposition of this compound
In addition to hydrolysis, sodium tetrathiocarbonate is susceptible to decomposition upon exposure to light. Fate studies confirm that the compound degrades rapidly via photolysis, with half-lives measured in hours to a day. regulations.gov Kinetic photolysis studies conducted with a mercury vapor lamp as an artificial light source identified two primary photochemical reactions: an oxidative pathway and a hydrogenation pathway. regulations.gov The degradation results in a mixture of products, with thiosulfate (B1220275) and elemental sulfur being the most significant. regulations.gov The photolytic half-life is dependent on the initial concentration, ranging from 178 minutes at lower concentrations to 1,913 minutes at higher concentrations. regulations.gov
| Product | Yield (%) | Source |
|---|---|---|
| Thiosulfate | 48.52% | regulations.gov |
| Elemental Sulfur | 33.57% | regulations.gov |
| Trithiolane | 11.72% | regulations.gov |
| Carbonate | 5.51% | regulations.gov |
Complexation Chemistry of this compound with Metal Ions and Other Substrates
The tetrathiocarbonate anion, with its multiple sulfur donor atoms, has the potential to act as a ligand, forming complexes with metal ions.
Formation Constants and Speciation of Metal-Sodium Tetrathiocarbamate Complexes
While the tetrathiocarbonate anion can form complexes with metal ions, quantitative data on their formation constants (Kf) are not widely available in the reviewed scientific literature. iaea.orglibretexts.orgwikipedia.orglibretexts.org The formation constant is a measure of the strength of the interaction between a metal ion and ligands in solution. wikipedia.orglibretexts.orgscispace.com However, the application of related thiocarbonate salts in industrial processes provides indirect evidence of their complexing ability. For instance, sodium trithiocarbonate (B1256668) is used to precipitate heavy metals from wastewater streams, which occurs through the formation of insoluble metal-thiocarbonate complexes. google.com This application implies that the complexes formed are thermodynamically stable.
Ligand Substitution and Exchange Kinetics Involving this compound
Ligand substitution reactions involve the replacement of one ligand in a complex ion with another. solubilityofthings.com The kinetics of these reactions are crucial for understanding the reactivity of metal complexes. nih.govnih.govru.nl Despite the importance of these parameters, specific studies detailing the kinetics of ligand substitution or exchange involving the tetrathiocarbonate anion as either the incoming or outgoing ligand are scarce in the available literature. Research in this specific area appears to be limited.
Role of this compound in Organic and Inorganic Reaction Catalysis
There is no significant evidence in the surveyed literature to suggest that sodium tetrathiocarbonate is used as a catalyst in major organic or inorganic reactions. Its primary application is as a pesticide, where its chemical value lies in its decomposition to toxic fumigants rather than in facilitating other chemical transformations. regulations.govacs.org
A related patent for wastewater treatment mentions that when treating ammonium-complexed nickel solutions, the addition of sodium diethyldithiocarbamate (B1195824) alongside sodium trithiocarbonate leads to much faster precipitation of nickel. google.com The patent suggests this may be due to a catalytic effect or the formation of a new nickel complex facilitated by the dithiocarbamate (B8719985). google.com However, this observation pertains to a catalytic effect of a different compound (a dithiocarbamate) in a reaction involving a related compound (trithiocarbonate), and does not indicate a catalytic role for sodium tetrathiocarbonate itself.
Mechanistic Investigations of Reactions Catalyzed by this compound Derivatives
There is no information available in the searched literature regarding reactions catalyzed by this compound or its derivatives. The research focuses on the mechanism of its decomposition, not its use as a catalyst to facilitate other chemical transformations. Studies show that upon contact with water, it degrades into carbon disulfide (CS₂), hydrogen sulfide (H₂S), and other sulfur species. regulations.gov The kinetics of this decomposition have been studied, but this is distinct from investigating its role in catalyzing other reactions. regulations.gov
Application of this compound in Organocatalysis and Metal-Catalyzed Processes
No evidence was found to suggest that this compound is used in the fields of organocatalysis or metal-catalyzed processes. Extensive searches on these topics reveal a wide range of other compounds and complexes used as catalysts, but this compound is not mentioned among them. wikipedia.orgnih.gov Its chemical properties are leveraged for its ability to break down and release a potent biocide, rather than to facilitate and accelerate other chemical reactions in a catalytic manner.
Due to the complete absence of research findings and data on the catalytic activity of this compound in the specified areas, the creation of an authoritative article with the requested structure, data tables, and detailed findings is not feasible.
Advanced Applications of Sodium Tetrathiocarbamate in Materials Science and Environmental Technologies
Fabrication of Novel Materials Utilizing Sodium Tetrathiocarbamate as a Precursor
The high sulfur content and reactivity of this compound make it an ideal precursor for synthesizing sulfur-containing materials. It can act as a single-source precursor, providing both the sulfur and a counter-ion complexing agent in a single molecule, simplifying synthesis routes for various nanomaterials and polymers.
Synthesis of Metal Sulfide (B99878) Nanoparticles and Thin Films via this compound Pyrolysis
This compound and related dithiocarbamate (B8719985) complexes are effective single-source precursors for the synthesis of metal sulfide nanoparticles (NPs) and thin films. In this approach, a metal-dithiocarbamate complex is synthesized and then thermally decomposed (pyrolyzed) to yield the corresponding metal sulfide material. This method offers excellent control over the stoichiometry and morphology of the final product.
The general process involves the thermal decomposition of a metal complex, such as a lead diethyldithiocarbamate (B1195824), which can be synthesized by reacting the sodium salt of the ligand with a metal salt. specialchem.com Upon heating under an inert atmosphere, the complex breaks down, leaving behind the desired metal sulfide nanocrystal. specialchem.com For instance, lead diethyldithiocarbamate has been shown to decompose in a single step between 216°C and 350°C to produce lead sulfide (PbS) nanocubes. specialchem.com
Spray pyrolysis is another versatile technique that can utilize such precursors. mdpi.com In this method, a solution containing the precursor is sprayed onto a heated substrate, where the droplets undergo pyrolysis to form a thin film of the desired metal sulfide. mdpi.com This technique has been employed to create nanostructured metal sulfide composites for applications in energy storage, such as anodes for potassium-ion batteries. mdpi.comscirp.org The synthesis of various metal sulfide nanoparticles, including those of cadmium (Cd), zinc (Zn), copper (Cu), and iron (Fe), has been widely reported using different sulfur sources, highlighting the general applicability of sulfur-rich precursors in nanomaterial fabrication. encyclopedia.pubmdpi.comnih.gov
Table 1: Synthesis of Metal Sulfide Nanomaterials Using Dithiocarbamate-related Precursors
| Metal Sulfide | Precursor Type | Synthesis Method | Key Findings |
|---|---|---|---|
| PbS | Lead diethyldithiocarbamate | Thermal Decomposition | Formed nanocubes; single-step decomposition between 216-350°C. specialchem.com |
| CdS | Cadmium nitrate, Sodium sulfide | Aqueous Precipitation | Simple, inexpensive method to produce CdS nanoparticles. bohrium.comresearchgate.net |
| ZnS, NiS | Metal nitrates, Thiourea | Spray Pyrolysis | Produced nanocomposites like NiS-graphene. mdpi.com |
Development of Polymer Composites and Hybrid Materials Incorporating this compound Moieties
The functional groups present in tetrathiocarbamates and their derivatives, particularly dithiocarbamates (DTC), can be incorporated into polymer structures to create advanced composites and hybrid materials with tailored properties. researchgate.netnih.gov These materials often exhibit enhanced capabilities for applications like environmental remediation or controlled chemical synthesis.
One approach involves synthesizing a novel polymer that already contains dithiocarbamate functional groups. For example, a dithiocarbamate polymer (TTDP) has been synthesized and blended with polyvinyl chloride (PVC) to fabricate membranes. rsc.org These composite membranes demonstrate a remarkable ability to remove heavy metal ions like cadmium and organic dyes from water, owing to the strong chelating properties of the dithiocarbamate moieties. rsc.org Similarly, dithiocarbamate-based polymers have been blended with polysulfone to create microporous membranes effective in lead and dye removal. rsc.org
Another advanced strategy utilizes dithiocarbamates as control agents in polymerization processes. In Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, dithiocarbamates can act as chain-transfer agents, allowing for the synthesis of polymers with well-defined architectures and molecular weights. mdpi.com This control is crucial for creating specialized block copolymers and other complex polymer structures. mdpi.com Furthermore, dithiocarbamate has been used to functionalize geopolymer microspheres, creating a composite adsorbent with a significantly enhanced capacity for capturing and immobilizing cadmium ions from wastewater. emirgoldenline.com
Table 2: Polymer Composites and Hybrids with Dithiocarbamate Functionality
| Polymer Matrix | Functional Additive/Moiety | Application | Enhanced Property |
|---|---|---|---|
| Polyvinyl Chloride (PVC) | Dithiocarbamate polymer (TTDP) | Water treatment | Cadmium and dye removal. rsc.org |
| Polysulfone (PSF) | Dithiocarbamate-based polymer (DTCP) | Water treatment | Lead and dye removal. rsc.org |
| Geopolymer Microspheres | Dithiocarbamate (DTC) | Heavy metal remediation | Adsorption and immobilization of Cd(II). emirgoldenline.com |
Catalytic Applications of this compound in Chemical Synthesis and Transformation
Metal complexes containing tetrathiocarbamate or related tetrathiometallate ligands are gaining attention for their catalytic activity in various chemical reactions. The sulfur-rich coordination environment can stabilize metal centers in different oxidation states and facilitate unique transformations.
Homogeneous and Heterogeneous Catalysis by this compound Complexes
Tetrathiometallate anions, such as [MoS₄]²⁻ and [WS₄]²⁻, which are structurally related to tetrathiocarbamate, serve as versatile building blocks for both homogeneous and heterogeneous catalysts. rsc.org These complexes can be dissolved in a reaction medium for homogeneous catalysis or immobilized on a solid support for heterogeneous catalysis, which allows for easier catalyst recovery and reuse. nih.gov
In homogeneous systems, transition metal complexes with these sulfur-rich ligands can catalyze a variety of organic transformations. sigmaaldrich.comnih.gov The electronic and steric properties imparted by the ligand are crucial for the catalyst's activity and selectivity. sigmaaldrich.com For example, tetrathiometallate salts have been explored as catalysts for hydrotreating processes in the energy industry, such as crude oil conversion. rsc.org
For heterogeneous applications, these complexes can be supported on materials like gold nanoparticles. mdpi.com This approach aims to combine the high activity of molecular catalysts with the stability and recyclability of solid catalysts. nih.gov Supporting tetrathiolate complexes on nanoparticles can induce the formation of extended two-dimensional structures that are highly active for reactions like the electrocatalytic hydrogen evolution reaction (HER). mdpi.com The interaction with the support material can alter the electronic behavior of the complex, enhancing its catalytic performance. mdpi.com
Photocatalytic Activities of Materials Derived from this compound
Materials synthesized using this compound as a precursor, particularly metal sulfides like CdS, CuS, and ternary or quaternary sulfides, often exhibit significant photocatalytic activity. mdpi.comiarjset.com Photocatalysis is a process where a semiconductor material absorbs light energy to generate electron-hole pairs, which then drive chemical reactions, such as the degradation of pollutants or the production of solar fuels. sigmaaldrich.com
Metal sulfides are attractive photocatalysts because their band gaps are often in the visible light range, allowing them to utilize a larger portion of the solar spectrum compared to wide-band-gap metal oxides. mdpi.com For example, CdS has a band gap of about 2.4 eV, making it an effective visible-light-driven photocatalyst. mdpi.comresearchgate.net The photocatalytic efficiency of these materials can be further enhanced by creating heterostructures or doping with co-catalysts. Combining metal sulfides with other materials, such as graphene or other semiconductors, can improve charge separation and reduce the recombination of electron-hole pairs, leading to higher activity. iarjset.com
Recent research has explored the use of metal sulfide photocatalysts for a range of applications, including the selective oxidation of sulfides and the reduction of CO₂ into fuels like methane. wiley-vch.de For instance, a bismuth-based porphyrin metal-organic framework demonstrated high conversion and selectivity for the photocatalytic oxidation of sulfides under visible light. In CO₂ reduction, the active sites on the metal sulfide surface play a critical role in determining the reaction products. wiley-vch.de
Table 3: Photocatalytic Applications of Metal Sulfides
| Photocatalyst | Target Reaction | Light Source | Key Finding |
|---|---|---|---|
| CdS Nanoparticles | Methylene Blue Degradation | Visible/Sunlight | Successfully used for dye degradation, demonstrating photocatalytic potential. researchgate.net |
| CuInSnS₄ Nanocrystals | CO₂ Reduction | Visible Light | Converted CO₂ into CH₄, with the sulfur site being the active center. wiley-vch.de |
| Bi-porphyrin MOF | Sulfide Oxidation | Visible Light | Achieved 97% conversion and 100% selectivity for sulfide oxidation. |
Environmental Remediation and Analytical Applications of this compound
This compound, often referred to as sodium tetrathiocarbonate, has established applications in environmental protection, primarily as a soil fumigant and a heavy metal precipitating agent. emirgoldenline.com Its chemical properties also lend themselves to certain analytical methods.
As a soil fumigant, this compound is used to control a variety of soil-borne pests, including nematodes, and diseases like phytophthora root rot in crops such as almonds, grapes, and citrus fruits. emirgoldenline.com When applied to soil as an aqueous solution, it decomposes to release carbon disulfide (CS₂) and hydrogen sulfide (H₂S), which are the primary biologically active agents. emirgoldenline.com
In environmental remediation, this compound and related trithiocarbonates are highly effective for removing heavy metals from wastewater streams. They react with dissolved heavy metal ions such as copper, cadmium, zinc, and lead to form highly insoluble metal sulfide precipitates. This precipitation process is efficient over a range of pH values and can reduce metal concentrations to very low levels, significantly decreasing the toxicity of industrial effluents. The resulting metal sulfide sludge is stable and low in volume.
In the field of analytical chemistry, methods have been developed for the detection and quantification of dithiocarbamates, which are structurally similar to tetrathiocarbamate. One such method involves gas chromatography-mass spectrometry (GC-MS) to analyze for dithiocarbamate residues in agricultural products after a methylation derivatization step. Such analytical procedures are crucial for monitoring residue levels in food and ensuring regulatory compliance.
Adsorption and Sequestration of Heavy Metal Ions by this compound Derivatives
This compound and its derivatives are recognized for their chelating properties, which enable them to bind with heavy metal ions. This characteristic is fundamental to their application in environmental remediation. The mechanism of action involves the sulfur atoms in the tetrathiocarbamate molecule, which can form strong covalent bonds with various heavy metals, effectively sequestering them from the surrounding environment.
One area where the application of this compound has been investigated is in the stabilization of hazardous waste. For instance, in a study on the stabilization of a mixed waste sludge surrogate containing mercury, this compound was considered as a potential treatment reagent. econference.io The objective of such treatments is to convert the hazardous metals into a more stable, less leachable form. In these bench-scale tests, a formulation containing this compound was evaluated alongside other reagents. econference.io
While the study ultimately selected a different formulation for its full-scale demonstration, the consideration of this compound underscores its recognized potential as a stabilizing agent for heavy metals like mercury. econference.io The fundamental principle behind this application is the chemical reaction between the tetrathiocarbamate and the metal ions, leading to the formation of insoluble metal complexes.
The effectiveness of dithiocarbamates, a class of compounds to which this compound belongs, in removing heavy metals is well-documented. These compounds are known to be effective precipitants for a range of heavy metals.
It is important to note that while the chelating ability of this compound is acknowledged, extensive research detailing its specific adsorption capacities and the kinetics of its interaction with various heavy metal ions in a materials science context is still developing.
Use of this compound in Water Treatment Technologies (Excluding Biological Effects)
The application of this compound in water treatment technologies, outside of its biological effects, is primarily linked to its ability to remove dissolved heavy metal contaminants. The process relies on the principle of chemical precipitation, where the soluble this compound is introduced into the contaminated water. Upon reacting with dissolved heavy metal ions, it forms solid, insoluble metal-tetrathiocarbamate precipitates. These precipitates can then be removed from the water through physical filtration or sedimentation processes.
This method offers a targeted approach to water purification, specifically for the removal of heavy metal pollutants that are not easily addressed by other means. The California Air Resources Board has noted that chelating agents like this compound function by removing heavy metals. ca.gov
While the theoretical basis for its use in water treatment is sound, detailed case studies and performance data for large-scale, non-biological water treatment applications using this compound are not widely available in peer-reviewed literature. The focus of much of the existing research on this compound has been on its use as a pesticide and soil fumigant. un.orgipmcenters.orgca.gov
The potential for this compound in specialized water treatment scenarios, such as the treatment of industrial effluents with high concentrations of specific heavy metals, remains an area for further investigation. Future research may focus on optimizing the conditions for its use, such as pH and dosage, and evaluating its effectiveness in complex water matrices.
Emerging Research Frontiers and Interdisciplinary Perspectives in Sodium Tetrathiocarbamate Chemistry
Integration of Artificial Intelligence and Machine Learning in Sodium Tetrathiocarbamate Research
The intersection of artificial intelligence (AI) and chemistry is creating new paradigms for research and development. For this compound, a compound primarily known for its use as a nematicide and fungicide, AI and machine learning (ML) are beginning to open up new avenues for its application and understanding, particularly in the agricultural sector.
The table below summarizes potential areas where AI and ML could be applied to this compound research.
| Research Area | Potential AI/ML Application |
| Agriculture | Designing and optimizing microbial soil treatments that work in conjunction with this compound. google.comgoogle.com |
| Environmental Monitoring | Developing predictive models for the environmental fate and transport of this compound and its breakdown products, such as carbon disulfide. |
| Toxicology | Analyzing large datasets to better understand the toxicological profile of this compound. |
| Formulation Development | Optimizing the formulation of this compound-based products for enhanced efficacy and reduced environmental impact. |
Exploration of this compound in Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry, the study of chemical systems made up of a discrete number of assembled molecular subunits, and self-assembly, the spontaneous organization of components into ordered structures, are fields that offer exciting possibilities for creating novel functional materials. While specific research on the supramolecular chemistry of this compound is nascent, the broader class of dithiocarbamates and related sulfur-containing compounds demonstrates significant potential in this area.
Dithiocarbamates are known to be versatile ligands that can form complexes with a variety of metals, which can then act as building blocks for larger supramolecular structures. The ability of these compounds to participate in intermolecular interactions, such as hydrogen bonding and coordination bonds, is key to their self-assembly properties. For instance, the self-assembly of chitosan, a biopolymer, into nanoparticles for the delivery of agrochemicals has been explored, with this compound listed as a potential cargo. google.com
The exploration of self-assembling systems is also evident in the study of other sodium salts. For example, sodium glycyrrhetinate (B1240380) has been shown to self-assemble into a hydrogel, driven by the dipole-dipole interactions of the sodium carboxylates. justia.com This suggests that the sodium salt of the tetrathiocarbamate anion could also exhibit interesting self-assembly behavior under specific conditions. The study of how different cations influence the aggregation patterns of dithiocarbamate (B8719985) anions is an active area of research.
The potential applications of such supramolecular assemblies are vast, ranging from drug delivery systems to the creation of new materials with unique electronic or optical properties. The self-assembly of these molecules could lead to the development of "smart" materials that can respond to environmental stimuli.
Nanoscale Science and Engineering Applications of this compound
Nanotechnology is revolutionizing many sectors, including agriculture and materials science. This compound is finding a place in this domain, primarily through its use in nanoformulations for agricultural applications. The development of nanopesticides is a key area of research, aiming to improve the efficiency and reduce the environmental impact of crop protection agents.
Nanoformulations involving sodium tetrathiocarbonate are being designed to enhance the delivery and efficacy of this pesticide. google.comwalshmedicalmedia.com These formulations can encapsulate the active ingredient in nanoparticles, allowing for controlled release and targeted delivery to plants. google.com This can lead to a reduction in the amount of pesticide needed, minimizing runoff and potential harm to non-target organisms. The use of biodegradable nanoparticles, such as those made from chitosan, further enhances the sustainability of these applications. google.com
Beyond its use in nanopesticides, the broader class of dithiocarbamates serves as precursors for the synthesis of metal sulfide (B99878) nanoparticles. These nanoparticles have a wide range of potential applications in areas such as catalysis, electronics, and sensors. While direct synthesis from this compound is not widely documented, the fundamental chemistry suggests its potential as a sulfur source for the formation of nanoparticles.
The table below highlights some of the nanoscale applications related to this compound.
| Application Area | Description |
| Nano-pesticides | Encapsulation of this compound in nanoparticles for controlled release and targeted delivery in agriculture. google.comwalshmedicalmedia.com |
| Nanoparticle Synthesis | Potential use as a sulfur source for the synthesis of metal sulfide nanoparticles. |
| Environmental Remediation | Exploration of nanoparticle-based systems for the detection and degradation of this compound and its byproducts in soil and water. |
Q & A
Q. What are the standard synthetic protocols for sodium tetrathiocarbamate, and how can purity be ensured?
this compound is typically synthesized by reacting carbon disulfide with secondary amines in alkaline aqueous media (e.g., sodium hydroxide). Key steps include:
- Precise stoichiometric control to avoid byproducts.
- Temperature modulation (0–5°C) to stabilize reactive intermediates.
- Purification via recrystallization or solvent extraction. Purity is validated using elemental analysis (C, H, N, S), FTIR (for thiocarbamate νC=S and νC-N bands at ~1050 cm⁻¹ and 1500 cm⁻¹), and NMR (¹³C for thioureide signals) .
Q. Which spectroscopic methods are most effective for characterizing this compound’s structure?
A multi-technique approach is recommended:
Q. How should researchers handle safety concerns during this compound synthesis?
Q. What are the primary applications of this compound in coordination chemistry?
It acts as a versatile ligand, forming stable complexes with transition metals (e.g., Cu(II), Ni(II)). Applications include:
- Catalysis (e.g., cross-coupling reactions).
- Bioinorganic studies (mimicking metalloenzyme active sites).
- Materials science (nanoparticle synthesis) .
Q. How can researchers validate the reproducibility of synthesis protocols?
- Document reaction parameters (temperature, pH, stirring rate).
- Compare spectroscopic data with published benchmarks (e.g., FTIR peaks in ).
- Share protocols via open-access platforms for peer validation .
Advanced Research Questions
Q. How does pH influence the stability and reactivity of this compound in aqueous solutions?
Methodology :
- Prepare buffered solutions (pH 2–12).
- Monitor decomposition kinetics using UV-Vis spectroscopy (track absorbance at λₘₐₓ ~300 nm).
- Identify degradation products via LC-MS or ESI-MS. Key Findings :
- Stability decreases under acidic conditions (pH < 4) due to protonation of thiolate groups.
- Alkaline conditions (pH > 10) promote oxidation to disulfides .
Q. What strategies resolve contradictions in spectroscopic data for metal-tetrathiocarbamate complexes?
Q. How can the ligand geometry of this compound be optimized for selective metal binding?
Experimental Design :
- Synthesize derivatives with substituents on the amine backbone (e.g., aryl vs. alkyl groups).
- Study binding constants (log K) via potentiometric titrations.
- Analyze steric effects using X-ray crystallography. Outcome : Bulky substituents enhance selectivity for softer metals (e.g., Pd(II) over Fe(III)) .
Q. What advanced techniques quantify trace impurities in this compound samples?
Q. How do solvent polarity and dielectric constant affect this compound’s solvation dynamics?
Methodology :
- Conduct dielectric spectroscopy in solvents (water, DMSO, ethanol).
- Calculate solvation free energy via COSMO-RS simulations.
- Correlate with reaction rates in SN2 mechanisms.
Insight : High-polarity solvents stabilize the thiolate anion, enhancing nucleophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
